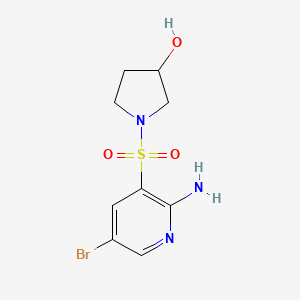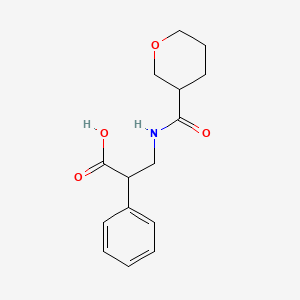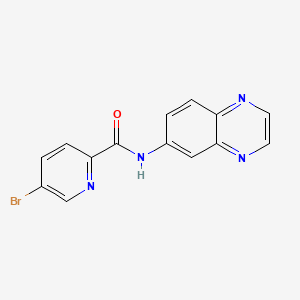
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol is a chemical compound that has been synthesized for scientific research purposes. It is a pyrrolidine-based scaffold that has been found to have potential applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in cellular signaling pathways. Specifically, it has been shown to inhibit the activity of protein kinases and phosphodiesterases. By inhibiting these enzymes, the compound may have an effect on cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol are still being studied. However, it has been found to have inhibitory activity against certain enzymes involved in cellular signaling pathways. This may have an effect on cell proliferation, differentiation, and apoptosis. The compound has also been found to have potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol in lab experiments is its potential as a scaffold for the design and synthesis of new compounds with biological activity. Another advantage is its inhibitory activity against certain enzymes, which may be useful in studying cellular signaling pathways. However, one limitation is that the compound has not been extensively studied, and its full range of biological activity is not yet known. Another limitation is that the synthesis of the compound can be challenging and time-consuming.
Future Directions
There are several future directions for research on 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol. One direction is to further study its mechanism of action and its effects on cellular signaling pathways. Another direction is to explore its potential as an anti-cancer agent. Additionally, the compound could be used as a scaffold for the design and synthesis of new compounds with biological activity. Finally, more efficient and scalable synthesis methods could be developed to make the compound more accessible for research purposes.
Synthesis Methods
The synthesis of 1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol involves the reaction of 2-amino-5-bromopyridine-3-sulfonyl chloride with pyrrolidine-3-ol. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The product is then purified using column chromatography or recrystallization. The purity and identity of the product are confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
1-(2-Amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol has been found to have potential applications in drug discovery and development. It can be used as a scaffold for the design and synthesis of new compounds with biological activity. The compound has been shown to have inhibitory activity against certain enzymes such as protein kinases and phosphodiesterases. It has also been found to have potential as an anti-cancer agent.
properties
IUPAC Name |
1-(2-amino-5-bromopyridin-3-yl)sulfonylpyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O3S/c10-6-3-8(9(11)12-4-6)17(15,16)13-2-1-7(14)5-13/h3-4,7,14H,1-2,5H2,(H2,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYIBNMOYBEJQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(6-aminopyridin-3-yl)methylsulfanyl]-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7568482.png)
![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B7568490.png)
![3-[(5-Bromofuran-2-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7568500.png)


![1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-ol](/img/structure/B7568511.png)


![N-[2-(aminomethyl)cyclopentyl]-3-methoxy-4-methylbenzamide](/img/structure/B7568535.png)
![[4-(Methylamino)piperidin-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B7568549.png)

![N-[2-(aminomethyl)cyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7568561.png)
